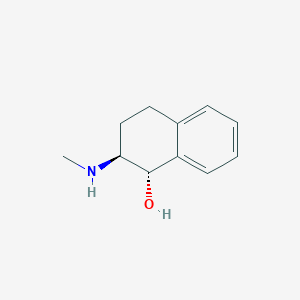
(1S,2S)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 1-naphthol to produce 1,2,3,4-tetrahydronaphthalen-1-ol, which is then subjected to methylamination under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often employ hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Produces naphthoquinones.
Reduction: Yields fully saturated naphthalene derivatives.
Substitution: Results in various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
(1S,2S)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves the modulation of neurotransmitter pathways, which can influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol
- (1S,2S)-2-(Amino)-1,2,3,4-tetrahydronaphthalen-1-ol
- (1S,2S)-2-(Ethylamino)-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
What sets (1S,2S)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol apart from its analogs is its specific stereochemistry, which significantly influences its reactivity and interaction with biological targets. This unique configuration makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
169106-12-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S,2S)-2-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H15NO/c1-12-10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m0/s1 |
InChI Key |
HSCLCUPCAXXWTF-QWRGUYRKSA-N |
Isomeric SMILES |
CN[C@H]1CCC2=CC=CC=C2[C@@H]1O |
Canonical SMILES |
CNC1CCC2=CC=CC=C2C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















